N-(2-Fluoro-6-(trifluoromethyl)benzyl)ethanamine
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Overview
Description
N-(2-Fluoro-6-(trifluoromethyl)benzyl)ethanamine is an organic compound characterized by the presence of a fluorinated benzyl group attached to an ethanamine moiety. This compound is notable for its unique chemical structure, which includes both fluoro and trifluoromethyl substituents on the benzyl ring. These substituents impart distinct physicochemical properties, making the compound of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluoro-6-(trifluoromethyl)benzyl)ethanamine typically involves the following steps:
Starting Material: The synthesis begins with 2-Fluoro-6-(trifluoromethyl)benzyl bromide.
Nucleophilic Substitution: The benzyl bromide undergoes a nucleophilic substitution reaction with ethanamine.
Reaction Conditions: The reaction is typically conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling: Handling of large quantities of starting materials and reagents.
Continuous Flow Reactors: Use of continuous flow reactors to ensure efficient mixing and reaction control.
Purification: Purification of the final product through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-(2-Fluoro-6-(trifluoromethyl)benzyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or other electrophiles/nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted benzyl ethanamines .
Scientific Research Applications
N-(2-Fluoro-6-(trifluoromethyl)benzyl)ethanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-Fluoro-6-(trifluoromethyl)benzyl)ethanamine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-6-(trifluoromethyl)benzyl bromide
- 2-Fluoro-6-(trifluoromethyl)benzonitrile
- 2-Fluoro-6-(trifluoromethyl)benzyl alcohol
Uniqueness
N-(2-Fluoro-6-(trifluoromethyl)benzyl)ethanamine is unique due to its specific combination of fluoro and trifluoromethyl groups on the benzyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F4N/c1-2-15-6-7-8(10(12,13)14)4-3-5-9(7)11/h3-5,15H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SILCMGHCZMNKDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=C(C=CC=C1F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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